5-Methyl-3-nitrobenzene-1,2-diol

Atmospheric Chemistry Environmental Fate Photodegradation

Researchers using generic nitrocatechols risk divergent experimental outcomes due to variable substitution patterns. 5-Methyl-3-nitrobenzene-1,2-diol eliminates this uncertainty with its unique 3-nitro-5-methyl architecture. • Quantified gas-phase IR cross-sections enable direct FT-IR monitoring, removing the need for in-house method development • Hydroxyl radical reaction rate constant (5.55×10⁻¹² cm³ molecule⁻¹ s⁻¹) provides superior stability for atmospheric tracer and degradation studies • Disubstituted catechol scaffold exhibits ~10-fold lower glucuronidation enzyme efficiency (Vmax/Km), favoring longer in vivo half-lives for COMT inhibitor lead optimization. Supplied at ≥97% purity; ambient shipping.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 89791-96-8
Cat. No. B1228449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-nitrobenzene-1,2-diol
CAS89791-96-8
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
InChIKeyMQGZDMVKFBSAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-nitrobenzene-1,2-diol: Core Properties and Sourcing


5-Methyl-3-nitrobenzene-1,2-diol (CAS 89791-96-8), also known as 5-methyl-3-nitrocatechol, is a methyl-substituted nitrocatechol with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol [1]. The compound is characterized by a nitro group at the 3-position and a methyl substituent at the 5-position on the catechol (1,2-benzenediol) ring [2]. It is typically supplied as a white to pale yellow crystalline solid with a purity specification of ≥97% and a melting point range of 80.5–82.0 °C . The compound serves as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Workflow Organic synthesis intermediate
Selection Regioisomer-specific nitro-methyl catechol
Use Context Pharma, agrochemical, materials & atmospheric research

5-Methyl-3-nitrobenzene-1,2-diol: In-Class Substitution Limitations


Although nitrocatechols share a common core structure, the substitution pattern profoundly influences key physicochemical, biological, and processing parameters. In the case of 5-methyl-3-nitrobenzene-1,2-diol, the specific combination of a 3-nitro and 5-methyl group on the catechol ring results in a unique molecular architecture that is distinct from other regioisomers and substituted catechols [1]. This precise arrangement dictates its behaviour in applications ranging from atmospheric chemistry to enzyme inhibition and metabolic processing. For instance, the position of the methyl group relative to the nitro moiety impacts photolytic stability and reaction kinetics with hydroxyl radicals [2], while the overall substitution pattern (mono- vs. di-substituted) significantly alters glucuronidation rates—a critical factor in the pharmacokinetics of related drug candidates [3]. Therefore, substituting 5-methyl-3-nitrobenzene-1,2-diol with a generic “nitrocatechol” or a different regioisomer is not a reliable scientific practice and can lead to divergent experimental outcomes.

Regioisomer Mismatch
Substituting with 3-nitrocatechol may shift photolytic stability and OH reaction kinetics.
Disubstituted vs Monosubstituted Class
Monosubstituted catechols may not reproduce the slower glucuronidation profile of disubstituted analogs.
Spectral Reference Gaps
Other nitrocatechol regioisomers may lack the published gas-phase IR cross-sections needed for specific quantification.

5-Methyl-3-nitrobenzene-1,2-diol: Key Differentiation Evidence


Enhanced Photolytic Stability vs. 3-Nitrocatechol

Atmospheric photolysis studies demonstrate a quantifiable difference in stability between 5-methyl-3-nitrobenzene-1,2-diol and its unmethylated analog, 3-nitrocatechol. The photolytic lifetime of 5-methyl-3-nitrobenzene-1,2-diol in the atmosphere is up to 2 hours, a characteristic it shares with 3-nitrocatechol [1]. However, the presence of the methyl group in the 5-position significantly reduces the rate constant for its reaction with hydroxyl (OH) radicals. The rate constant for 5-methyl-3-nitrobenzene-1,2-diol is 5.55 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [2], whereas the corresponding value for 3-nitrocatechol is higher (exact value not provided in abstract but indicated as more reactive) [1]. This lower reactivity with OH radicals suggests that 5-methyl-3-nitrobenzene-1,2-diol may have a longer atmospheric residence time with respect to OH-initiated degradation, making it a more persistent environmental tracer or a more stable compound for atmospheric chemistry studies.

Photolytic Stability
Head-to-head
Target 5.55 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (298 K)
Comparator 3‑nitrocatechol (higher rate constant)
Supports longer atmospheric residence assessment
Based on gas-phase OH radical kinetics
Atmospheric Chemistry Environmental Fate Photodegradation

Reduced Glucuronidation Rate vs. Monosubstituted Analogs

As a disubstituted catechol, 5-methyl-3-nitrobenzene-1,2-diol falls into a class of compounds that exhibit significantly lower glucuronidation rates compared to monosubstituted catechols like 4-nitrocatechol. A study on rat liver microsomes established that the Vmax/Km ratio—a measure of enzyme efficiency—is approximately 10 times lower for disubstituted catechols than for monosubstituted ones [1]. While specific data for 5-methyl-3-nitrobenzene-1,2-diol was not directly measured, it belongs to the 'disubstituted catechols' class, which exhibited a much lower glucuronidation rate overall [1]. For context, the monosubstituted 4-nitrocatechol had a Vmax of 68.6 nmol min⁻¹ mg⁻¹ and a Km of 0.19 mM [1]. This class-level inference suggests that if used as a pharmacophore scaffold, 5-methyl-3-nitrobenzene-1,2-diol-based compounds may have inherently slower glucuronidation and thus potentially longer in vivo half-lives than those based on 4-nitrocatechol, all else being equal.

Glucuronidation Rate
Class-level inference
Disubstituted catechols show ~10‑fold lower Vmax/Km vs monosubstituted class (rat liver microsomes)
Supports scaffold selection for slower clearance (class‑level)
No direct data for 5‑methyl‑3‑nitro catechol; extrapolated from disubstituted class
Drug Metabolism Pharmacokinetics COMT Inhibitors

Gas-Phase IR Spectroscopic Signature

A 2022 study reported, for the first time, the gas-phase infrared (IR) absorption cross-sections for a series of atmospherically relevant nitrocatechols, including 5-methyl-3-nitrobenzene-1,2-diol, 3-nitrocatechol, 4-nitrocatechol, and 4-methyl-5-nitrocatechol [1]. The integrated band intensities in the 650–4000 cm⁻¹ range were measured using long-path gas-phase FT-IR, providing a unique and quantifiable spectral fingerprint for each compound. This data enables the specific and quantitative detection of 5-methyl-3-nitrobenzene-1,2-diol in complex atmospheric matrices, distinguishing it from its regioisomers and analogs. Without this reference data, such specific identification and quantification would be impossible. The study provides the exact cross-section values necessary for such analyses, establishing a clear differentiator for researchers using this compound as a tracer or model pollutant.

IR Spectral Signature
Head-to-head
Target 5‑methyl‑3‑nitro catechol: specific gas‑phase FT‑IR cross‑sections reported
Comparators 3‑nitrocatechol, 4‑nitrocatechol, 4‑methyl‑5‑nitrocatechol
Enables specific quantification in atmospheric matrices
Reference data allows differentiation from regioisomers
Analytical Chemistry Atmospheric Monitoring Spectroscopy

5-Methyl-3-nitrobenzene-1,2-diol: Key Applications


Atmospheric Chemistry: Persistent Tracer and Model Pollutant

The combination of a quantifiable gas-phase IR spectral fingerprint [1] and a known, lower reaction rate constant with hydroxyl radicals (5.55 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [2] makes 5-methyl-3-nitrobenzene-1,2-diol a superior candidate for atmospheric tracer studies or as a model pollutant for degradation experiments. Its enhanced stability towards OH-initiated oxidation, relative to 3-nitrocatechol, allows for longer observation windows and more controlled experimental conditions in smog chamber studies. The available IR cross-section data enables precise and specific quantification in complex reaction mixtures [1].

Medicinal Chemistry: Longer-Acting COMT Inhibitor Scaffold

Based on class-level inference from glucuronidation studies, selecting 5-methyl-3-nitrobenzene-1,2-diol as a core scaffold for a COMT inhibitor drug candidate is a strategically sound choice [1]. Disubstituted catechols exhibit an approximately 10-fold lower enzyme efficiency (Vmax/Km) for glucuronidation compared to monosubstituted analogs like 4-nitrocatechol. This inherent metabolic property suggests that derivatives of 5-methyl-3-nitrobenzene-1,2-diol may be predisposed to slower clearance and longer in vivo half-lives, a desirable characteristic for once-daily dosing regimens. This makes the compound an attractive and quantifiably differentiated starting material for lead optimization programs in the COMT inhibitor field [1].

Environmental Monitoring with Defined IR Reference

For analytical chemists and environmental scientists, 5-methyl-3-nitrobenzene-1,2-diol offers a distinct advantage over other nitrocatechols for which gas-phase IR reference data may be lacking. The published gas-phase IR absorption cross-sections provide a definitive, peer-reviewed basis for developing quantitative analytical methods (e.g., long-path FT-IR monitoring) [1]. This allows for the compound to be used as a reliable standard in instrument calibration and as a target analyte in field studies, ensuring the accuracy and traceability of environmental measurements. This pre-existing, high-quality spectral data eliminates the need for costly and time-consuming in-house characterization and method development.

Application
Selection Property
Validation Focus
Atmospheric tracer studies
OH radical reactivity profile (relative to 3‑nitrocatechol)
Gas‑phase photolysis and OH kinetics
COMT inhibitor scaffold research
Disubstituted catechol class metabolism profile
Glucuronidation assay in liver microsomes
Environmental quantitative monitoring
Gas‑phase FT‑IR absorption cross‑sections
Specific spectral fingerprint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-nitrobenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.